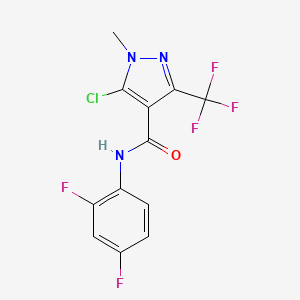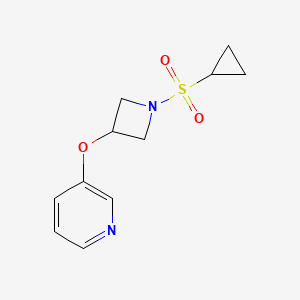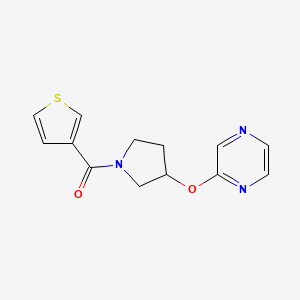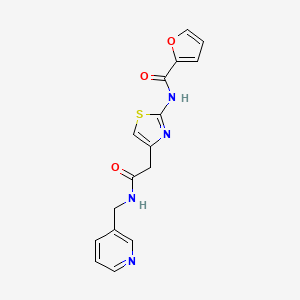![molecular formula C27H28N4O6S B2630945 4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide CAS No. 451465-32-0](/img/structure/B2630945.png)
4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule with a molecular formula of C27 H32 N4 O6 S . It contains several functional groups, including anilino, sulfanyl, quinazolin, furan, and butanamide groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups. The compound has a molecular weight of 540.64 . The presence of the anilino, sulfanyl, quinazolin, furan, and butanamide groups in the molecule suggests that it could have interesting chemical properties and reactivity.Physical And Chemical Properties Analysis
The compound has a molecular weight of 540.64 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available from the current information.Scientific Research Applications
Synthesis and Chemical Transformations
The compound is involved in various synthesis and chemical transformation processes. For instance, it contributes to the synthesis of novel hetarylquinolines containing thiazolidine and dihydrothiazole rings. These compounds are synthesized based on benzene ring–substituted hydrazinocarbothioamides and exhibit significant potential due to their unique structures and properties (Aleqsanyan & Hambardzumyan, 2021).
Pharmacological Potential
The compound is integral to the research and development of new drugs with minimal toxicity and enhanced efficacy. Derivatives of the compound, particularly those involving 1,2,4-triazol, demonstrate considerable synthetic and pharmacological potential. The synthesis of pyroline derivatives, for example, has shown promising anti-exudative properties, suggesting potential applications in pharmaceuticals (Chalenko et al., 2019).
Antimicrobial Applications
The compound's derivatives have been evaluated for their antimicrobial activities. Research indicates that specific derivatives show in vitro activity against Gram-positive reference strains of bacteria, highlighting the compound's potential in developing new antimicrobial agents (Trotsko et al., 2014).
Enzyme Inhibition and Molecular Docking Studies
The compound is used in synthesizing derivatives that act as potent enzyme inhibitors. For example, 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives have been synthesized and found to be potent tyrosinase inhibitors. These compounds have been subjected to molecular docking studies, revealing their potential in treating various diseases through enzyme inhibition (Dige et al., 2019).
Properties
IUPAC Name |
4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O6S/c1-35-18-11-12-22(23(15-18)36-2)29-25(33)17-38-27-30-21-9-4-3-8-20(21)26(34)31(27)13-5-10-24(32)28-16-19-7-6-14-37-19/h3-4,6-9,11-12,14-15H,5,10,13,16-17H2,1-2H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNYKUFLHSIMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2630864.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(3,4-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2630868.png)
![(3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2630869.png)




![Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B2630878.png)
![{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid](/img/structure/B2630880.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2630881.png)

![(3-phenylbenzo[c]isoxazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2630884.png)

